N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
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Description
N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C27H34N6O3 and its molecular weight is 490.608. The purity is usually 95%.
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Mechanism of Action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Cyclohexane Compounds
The compound also contains a cyclohexane ring. Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
Biological Activity
N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl group : A saturated cyclic hydrocarbon that contributes to the compound's lipophilicity.
- Pyrazolo[4,3-c]pyridine core : This heterocyclic structure is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.
- Piperazine moiety : Often included in drug design for its ability to enhance bioactivity and solubility.
The molecular formula of this compound is C₁₉H₂₃N₃O₃, indicating a complex arrangement conducive to various interactions within biological systems.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Evaluation :
- A study reported that similar pyrazole derivatives demonstrated IC₅₀ values ranging from 0.39 µM to 4.2 µM against MCF-7 and A375 cell lines, respectively .
- Another investigation highlighted the compound's potential in inhibiting cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial properties. The presence of the pyrazole ring enhances the interaction with microbial enzymes and receptors.
Data Table: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Target Microorganism | IC₅₀/EC₅₀ (µg/mL) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 15 |
Compound B | Antifungal | C. albicans | 10 |
N-cyclohexyl... | Antimicrobial | Various | Not yet determined |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. These compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes related to cancer proliferation and inflammation.
- Receptor Modulation : Interaction with estrogen receptors and other signaling pathways has been documented .
- Oxidative Stress Reduction : Some studies suggest these compounds may act as antioxidants, reducing oxidative stress in cells .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h4,7-8,11-12,17-18,20H,2-3,5-6,9-10,13-16,19H2,1H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUPNAJDFDRCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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